1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a pyridinyl group and at position 4 with a carbonyl-linked piperidine-4-carboxamide moiety. This structure integrates aromatic and aliphatic pharmacophores, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)14-8-11-25(12-9-14)21(27)16-13-19(18-7-3-4-10-23-18)24-17-6-2-1-5-15(16)17/h1-7,10,13-14H,8-9,11-12H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMKTVUZGINCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated quinoline.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine-quinoline intermediate with an appropriate carboxylic acid derivative in the presence of a coupling reagent.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for condensation reactions, and solvents like ethanol or dimethylformamide for various steps.
Scientific Research Applications
Biological Activities
1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide exhibits several notable biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Activity
Research indicates that compounds with quinoline and piperidine moieties can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets may inhibit tumor growth and induce apoptosis in malignant cells.
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be explored further in drug development.
3. Neurological Applications
Given the structural similarities to known neuroactive compounds, this derivative may also have potential as a treatment for neurological disorders, possibly acting on neurotransmitter systems or neuroreceptors.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables researchers to modify the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Laboratory tests revealed effectiveness against Gram-positive bacteria, indicating its potential role in developing new antibiotics.
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have shown promise for treating anxiety and depression, warranting further exploration in animal models.
Mechanism of Action
The mechanism of action of 1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate phosphorylation . The compound’s quinoline and pyridine rings facilitate its binding to the target protein through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. (2-(4-R-Phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2)
- Synthesis: Synthesized via n-BuLi-mediated coupling of 2-bromopyridine with quinoline intermediates, yielding 80–85% .
- Key Differences : Lacks the piperidine-4-carboxamide group, instead bearing a 4-R-phenyl substituent. This reduces steric complexity and may enhance synthetic accessibility compared to the target compound.
2.1.2. 1-(Quinolin-2-ylcarbonyl)piperidine-4-carboxylic Acid
- Structure: Similar quinoline-piperidine backbone but terminates in a carboxylic acid rather than a carboxamide.
- Physicochemical Properties : Molecular weight = 284.31 g/mol; polar carboxylic acid group increases hydrophilicity compared to the carboxamide variant .
Piperidine-4-Carboxamide Derivatives
2.2.1. 1-Benzyl-N-Cyclohexylpiperidine-4-carboxamide (2a)
- Synthesis : Prepared via benzylation of piperidine-4-carboxamide, yielding 26% .
- Key Differences: Replaces the quinoline-pyridinyl moiety with a benzyl group, simplifying the structure but reducing aromatic conjugation.
2.2.2. 1-(4-Chlorobenzyl)-N-Isopropylpiperidine-4-carboxamide (2h)
Advanced Hybrid Structures
2.3.1. 1-[3-(Morpholine-4-Sulfonyl)pyridin-2-yl]-N-(3-Phenylpropyl)piperidine-4-carboxamide
- Structure : Integrates a morpholine-sulfonyl group on pyridine and a phenylpropyl carboxamide side chain.
- Functional Impact : The sulfonyl group enhances solubility and may modulate enzyme inhibition (e.g., soluble epoxide hydrolase), offering a template for optimizing the target compound’s pharmacokinetics .
Pharmacological and Physicochemical Insights
- Solubility: The carboxamide group in the target compound likely enhances water solubility compared to ester or ether analogs (e.g., YS-2) but may be offset by the hydrophobic quinoline-pyridinyl core .
- Receptor Affinity: Piperidine-4-carboxamides (e.g., compound 2j) demonstrate affinity for sigma receptors, suggesting CNS activity. The target’s quinoline moiety may confer additional antimalarial or anticancer properties .
- Metabolic Stability : Halogenated derivatives (e.g., 2h) show improved stability, a strategy applicable to the target compound for optimizing half-life .
Biological Activity
1-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, characterized by a unique structural arrangement that includes a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a piperidine ring linked to a carbonyl group, which is further connected to a pyridine-substituted quinoline derivative. The synthesis involves multiple steps that allow for the introduction of various functional groups, potentially modifying its biological activity.
Biological Activity
This compound exhibits several notable biological activities:
1. Enzyme Inhibition
The compound has been studied for its binding affinity towards different biological targets, particularly protein kinases. For instance, related compounds have shown potent inhibition of PI3Kδ kinase, with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents in cancer treatment .
2. Anticancer Properties
Research indicates that derivatives of this compound may act as fatty acid synthase (FASN) inhibitors, which are relevant in cancer therapy. FASN plays a crucial role in lipid metabolism and is often overexpressed in various cancers . The inhibition of FASN can lead to reduced tumor growth and proliferation.
3. Neuroprotective Effects
Certain studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like butyrylcholinesterase (BuChE) and BACE-1, which are implicated in the pathology of Alzheimer's .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Naphthalen | Contains a naphthalene moiety that enhances hydrophobic interactions. |
| Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanone | Piperidin | Features different pyridine substitution affecting biological activity. |
| 5-carbonyl imidazole derivatives | Imidazole | Exhibits different mechanisms of action in enzyme inhibition. |
Case Studies
Recent studies have demonstrated the efficacy of similar compounds in preclinical models:
- Cancer Models : In rodent models, compounds structurally related to this compound have shown significant tumor regression when administered as FASN inhibitors .
- Neurodegenerative Disease Models : In vitro assays have indicated that certain derivatives can effectively inhibit Aβ aggregation, a hallmark of Alzheimer's disease pathology, suggesting potential for therapeutic application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
